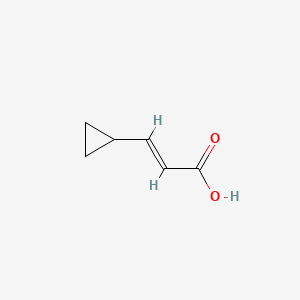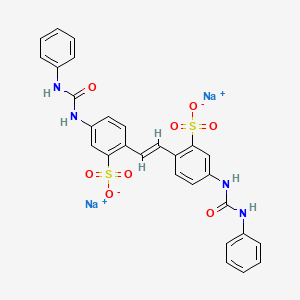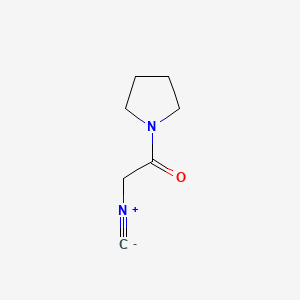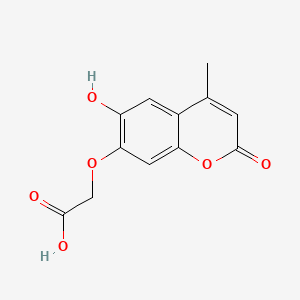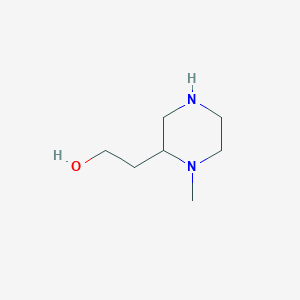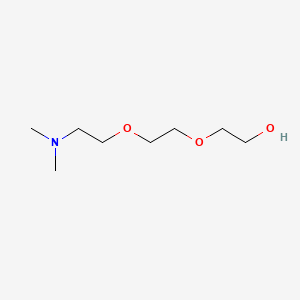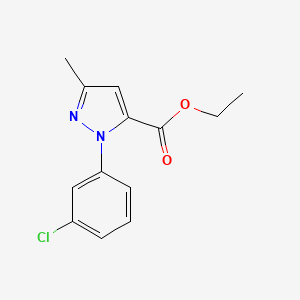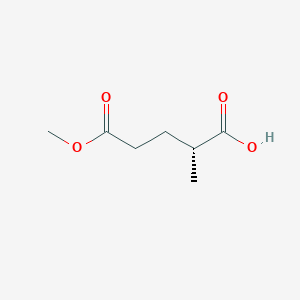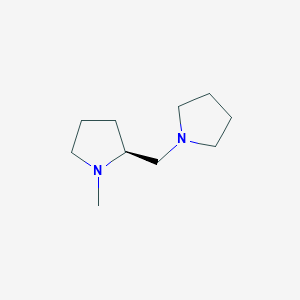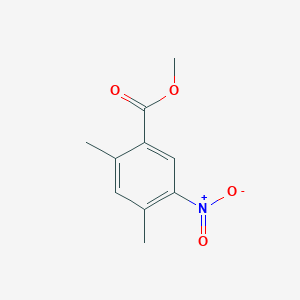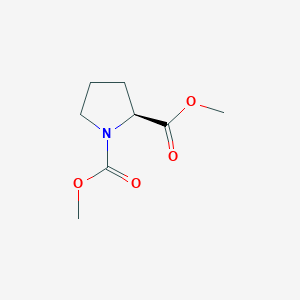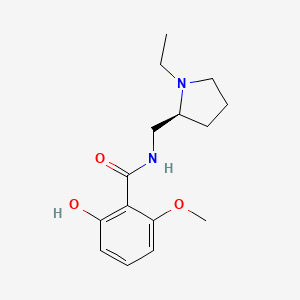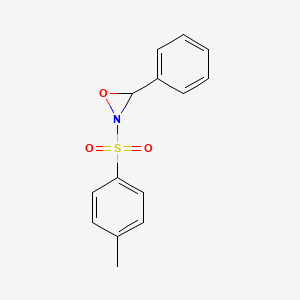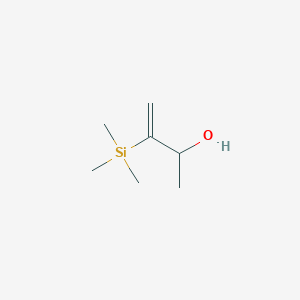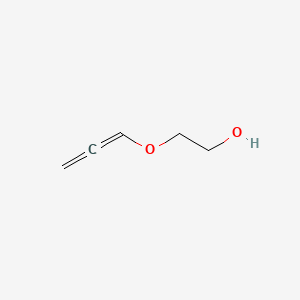
(Carbinol functional)methylsiloxane-dimethylsiloxane copolymer
Vue d'ensemble
Description
“(Carbinol functional)methylsiloxane-dimethylsiloxane copolymer” is a silicone copolymer that is an inert synthetic compound . It is heat-resistant and rubbery , and is used in sealants, adhesives, lubricants, medical applications, cookware, and insulation . It contains primary hydroxyl groups which are linked to the siloxane backbone by non-hydrolyzable transition groups .
Synthesis Analysis
Carbinol-terminated siloxanes contain primary hydroxyl groups which are linked to the siloxane backbone by non-hydrolyzable transition groups . Frequently a transition block of ethylene oxide or propylene oxide is used . Carbinol-functional polydimethylsiloxanes may be reacted into polyurethanes, epoxies, polyesters, and phenolics .Molecular Structure Analysis
The molecular structure of this copolymer consists of an inorganic backbone linked with silicon and oxygen . Methyl groups are bonded to silicon atoms that establish a repeating unit in the polymer chain .Chemical Reactions Analysis
Carbinol-functional polydimethylsiloxanes may be reacted into polyurethanes, epoxies, polyesters, and phenolics . They are also utilized as surfactants and processing aids for dispersion of particles in silicone formulations .Physical And Chemical Properties Analysis
The physical state of this copolymer is liquid . It has a molecular weight of 4000 g/mol . Its density is 1.00 g/mL, and it has a refractive index of 1.419 at 20˚C . The viscosity at 25 ˚C is 125-150 cSt .Orientations Futures
Carbinol-terminated siloxanes with caprolactone transition blocks offer a highly polar component which enables compatibility in a variety of thermoplastic resins . They have the unique ability to react with isocyanates to form urethanes with pendant silicone groups . This opens up potential future directions for the use of this copolymer in various industrial applications.
Propriétés
InChI |
InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h4,6H,1,3,5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYXBDAIQGWMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11366960 | |
CAS RN |
68957-00-6 | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polypropylene glycol monoallyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polypropylene glycol monoallyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



